molecular formula C17H21BN2O3 B13702633 5-(Benzyloxy)pyrazine-2-boronic Acid Pinacol Ester

5-(Benzyloxy)pyrazine-2-boronic Acid Pinacol Ester

Cat. No.: B13702633
M. Wt: 312.2 g/mol
InChI Key: ODIWWBOQMIDDCZ-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pyrazine-2-boronic Acid Pinacol Ester is a useful research compound. Its molecular formula is C17H21BN2O3 and its molecular weight is 312.2 g/mol. The purity is usually 95%.
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Biological Activity

5-(Benzyloxy)pyrazine-2-boronic acid pinacol ester is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its synthesis, structure-activity relationships (SAR), and biological applications, especially its antiviral properties.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the reaction of 5-(benzyloxy)pyrazine with boronic acid derivatives under specific conditions to yield the pinacol ester form. The structure of this compound allows for various substitutions that can significantly influence its biological activity.

Table 1: Key Structural Features and Their Impact on Activity

Substituent PositionSubstituent TypeObserved Activity (IC50)
2Hydroxy0.76 μM
6Furan200 nM
4Acetyl3.16 μM
5Isopropyl2.02 μM

The above table summarizes key findings from structure-activity relationship studies, indicating that specific substitutions can enhance or diminish the inhibitory activity against viral proteases, particularly those associated with flavivirus infections such as Zika virus.

Biological Activity

Research has demonstrated that compounds similar to this compound exhibit significant antiviral activity. For instance, a series of trisubstituted pyrazine compounds were identified as potent allosteric inhibitors of Zika virus protease (ZVpro), with some showing IC50 values as low as 130 nM .

Antiviral Mechanism

The mechanism of action involves the inhibition of the NS2B-NS3 protease complex, which is crucial for the replication of flaviviruses. By binding to this protease, these compounds prevent the cleavage of viral polyproteins, thereby inhibiting viral replication.

Case Studies

  • Zika Virus Inhibition : A study evaluated various pyrazine derivatives, including those structurally related to this compound. The most potent inhibitors were found to have an EC50 in cellular assays ranging from 300–600 nM against Zika virus replication .
  • Dengue Virus Protease Activity : Similar compounds also showed inhibitory effects on dengue virus protease, highlighting their potential as broad-spectrum antiviral agents .

Research Findings

Recent reviews have summarized advances in the synthesis and bio-applications of pyrazine derivatives, emphasizing their role in medicinal chemistry . The biological evaluations indicate a promising future for these compounds in therapeutic applications against viral infections.

Properties

Molecular Formula

C17H21BN2O3

Molecular Weight

312.2 g/mol

IUPAC Name

2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

InChI

InChI=1S/C17H21BN2O3/c1-16(2)17(3,4)23-18(22-16)14-10-20-15(11-19-14)21-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3

InChI Key

ODIWWBOQMIDDCZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OCC3=CC=CC=C3

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.